HLA-A*0201 Binding Affinity: G9-154 (IC50 20 nM) vs. G9-209 and G9-280 (Low-to-Medium Affinity)
The gp100 (71-78) peptide (G9-154, KTWGQYWQV) exhibits an IC50 of 20 nM for HLA-A*0201 in a quantitative cell-free molecular binding assay, placing it in the high-affinity category [1]. In contrast, the other two common gp100-derived HLA-A*0201 epitopes—G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA)—are explicitly characterized in the literature as possessing 'low to medium binding affinity' for HLA-A*0201 [2]. The native G9-209 epitope primes T-cell responses with low efficiency during immunization, and its clinical effectiveness has relied on an anchor-modified variant (G9-209 2M, IMDQVPFSV) that achieves approximately 9-fold greater binding affinity and a ~7-fold slower dissociation rate than the wild-type sequence [3]. No such anchor-modification rescue has been clinically required for G9-154 to elicit measurable T-cell responses.
| Evidence Dimension | HLA-A*0201 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (high affinity) |
| Comparator Or Baseline | G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA): classified as low-to-medium affinity. G9-209 2M (IMDQVPFSV): ~9-fold higher affinity than native G9-209 |
| Quantified Difference | G9-154 IC50 20 nM vs. G9-209/G9-280 classified as low-to-medium affinity (quantitative IC50 values for native G9-209/G9-280 not reported in accessible primary sources; class-level designation from multiple independent studies) |
| Conditions | Cell-free quantitative HLA-A*0201 molecular binding assay using iodinated standard peptide (HBc18-27, FLPSDYFPSV) competition; Thompson et al. 2004 |
Why This Matters
Higher native MHC binding affinity is a key determinant of peptide immunogenicity and MHC complex stability; G9-154's 20 nM IC50 eliminates the need for sequence modification to achieve immunologically relevant HLA occupancy, simplifying peptide procurement and assay design compared to G9-209 or G9-280 which routinely require anchor-modified variants.
- [1] Thompson LW, Garbee CF, Hibbitts S, Brinckerhoff LH, Pierce RA, Chianese-Bullock KA, Deacon DH, Engelhard VH, Slingluff CL Jr. Competition among peptides in melanoma vaccines for binding to MHC molecules. J Immunother. 2004;27(6):425-431. doi:10.1097/00002371-200411000-00002. PMID: 15534486. View Source
- [2] Morel S, Lévy F, Burlet-Schiltz O, Brasseur F, Probst-Kepper M, Peitrequin AL, Monsarrat B, Van Velthoven R, Cerottini JC, Boon T, Gairin JE, Van den Eynde BJ. Proteasomal cleavage does not determine immunogenicity of gp100-derived peptides gp100209-217 and gp100209-217T210M. Cancer Immunol Immunother. 2004;53(9):817-824. doi:10.1007/s00262-004-0532-x. PMID: 15185042. View Source
- [3] Borbulevych OY, Baxter TK, Yu Z, Restifo NP, Baker BM. Increased immunogenicity of an anchor-modified tumor-associated antigen is due to the enhanced stability of the peptide/MHC complex: implications for vaccine design. J Immunol. 2005;174(8):4812-4820. doi:10.4049/jimmunol.174.8.4812. PMID: 15814707. View Source
